molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone

Cat. No.: B13436972
M. Wt: 192.25 g/mol
InChI Key: YOUODLUMPRHZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone (CAS 1314907-71-5) is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound serves as a valuable reference standard and synthetic intermediate in scientific research, particularly in the field of pharmaceutical environmental chemistry. Its primary research application is in the study of ibuprofen's environmental degradation. The compound has been identified as one of the mechanochemical degradation products formed during the ball-milling treatment of ibuprofen with co-reagents like aluminum hydroxide, a process investigated for the detoxification of expired pharmaceuticals . Research indicates that this compound appears after extended milling periods (e.g., 40 hours), highlighting its role in a complex degradation pathway that ultimately leads to the decarboxylation and detoxification of ibuprofen . The identification of this intermediate has been confirmed through advanced analytical techniques including FT-IR spectroscopy, NMR spectroscopy, and mass spectrometry . As such, it provides critical insight for researchers developing non-thermal, solid-state methods for the disposal of pharmaceutical wastes. This product is intended for research and development purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone

InChI

InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3

InChI Key

YOUODLUMPRHZCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(=O)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a 4-substituted acetophenone scaffold, where the side chain bearing the hydroxy and methyl substituents is introduced through controlled alkylation or reduction steps. The key synthetic challenge lies in selectively installing the hydroxyalkyl group at the para position without affecting the ketone functionality.

Method 1: Alkylation of 4-Hydroxyacetophenone Derivatives

One common approach involves starting from 4-hydroxyacetophenone or 4-bromoacetophenone derivatives, which are then subjected to nucleophilic substitution or coupling reactions with appropriate alkylating agents that contain protected or free hydroxy groups.

  • Step 1: Preparation of 2-bromo-4’-hydroxyacetophenone as an intermediate. This compound can be synthesized by bromination of 4-hydroxyacetophenone under controlled conditions.

  • Step 2: Reaction of 2-bromo-4’-hydroxyacetophenone with a suitable nucleophile, such as a sodium salt of a hydroxyalkyl derivative or thiol-containing compounds, in methanolic sodium hydroxide solution at room temperature. This step forms the thioether or alkylated product bearing the hydroxyalkyl side chain.

  • Step 3: Purification by crystallization from solvents such as ethanol or ethanol/DMF mixtures to isolate the pure product with high yield and purity.

This method is supported by spectral data such as FTIR, 1H NMR, and HRMS to confirm the structure and purity of the synthesized compound.

Method 2: Reduction of Corresponding Ketone Precursors

Another approach involves the selective reduction of a keto group adjacent to the aromatic ring to form the hydroxyalkyl substituent.

  • Starting from 4-acetylphenyl derivatives substituted with an appropriate alkyl chain, reduction using mild hydride donors (e.g., sodium borohydride) can convert the ketone to the secondary alcohol, yielding the hydroxy-2-methylpropyl side chain.

  • This method requires careful control of reaction conditions to avoid over-reduction or side reactions.

Method 3: Multi-Step Synthesis via Cyclohexanone Derivatives

In some advanced synthetic schemes, cyclohexanone derivatives containing 1,3-dicarbonyl moieties are reacted with aldehydes and hydrazine derivatives to form complex substituted ethanone derivatives, which can be further functionalized to yield compounds like this compound.

  • This involves condensation reactions in polar aprotic solvents such as dimethyl sulfoxide (DMSO) with bases like piperidine.

  • The reaction progress is monitored by thin-layer chromatography (TLC), and products are isolated by acidification and washing steps.

  • Final confirmation of product structure is done by NMR, IR, and mass spectrometry.

Analytical Data Supporting Preparation

Parameter Data / Methodology Reference
Molecular Weight 192.25 g/mol PubChem
FTIR Peaks 1690-1714 cm⁻¹ (C=O stretch), 3485-3490 cm⁻¹ (OH) Experimental
1H NMR (CDCl3, 300 MHz) Signals at δ 4.2-4.3 ppm (hydroxyalkyl H), aromatic protons at δ 6.5-7.5 ppm Experimental
HRMS M+Na peak consistent with C12H16O2 Experimental
Purity >95% (HPLC) Commercial standard

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes
1 2-Bromo-4’-hydroxyacetophenone Methanolic NaOH, nucleophile, RT ~90-98 Single-step nucleophilic substitution; crystallization purification
2 4-Acetylphenyl derivatives NaBH4 or mild hydride, controlled temp Variable Selective ketone reduction to alcohol
3 Cyclohexanone dicarbonyl derivatives DMSO, piperidine, aldehydes, acid workup ~90 Multi-step condensation and cyclization
4 4-Methylthio acetophenone (halogenated) Halogenation, coupling with sodium salt High Patented method for related ethanone derivatives

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .

Comparison with Similar Compounds

Structural Isomers with Identical Molecular Formula (C₁₁H₁₄O₂)

Compounds sharing the molecular formula C₁₁H₁₄O₂ but differing in substituent configuration include:

Compound Name Substituent Structure Key Physical Properties Biological Activity References
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone -CH₂-CH(CH₃)-OH (primary alcohol) Not reported Not reported N/A
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethanone -C(CH₃)₂-OH (geminal di-methyl hydroxyl) Not reported Not reported
1-[2-Hydroxy-4-(1-methylethyl)phenyl]ethanone -C(CH₃)₂ at position 4, -OH at position 2 Boiling point: 121–129°C Not reported

Key Observations :

  • The position and branching of the hydroxyl group significantly influence physical properties. For example, the geminal di-methyl hydroxyl group in 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone may reduce solubility compared to the primary alcohol in the target compound due to steric hindrance.
  • The boiling point of 121–129°C for 1-[2-Hydroxy-4-(1-methylethyl)phenyl]ethanone highlights the impact of substituent placement on volatility .

Derivatives with Varied Substituents

Alkyl and Hydroxyl Substituents
Compound Name Substituent Molecular Formula Melting Point (°C) Pharmacological Activity References
1-[4-(1H-imidazol-1-yl)phenyl]ethanone Imidazole ring C₁₁H₁₀N₂O Not reported Antimicrobial
1-(2-Hydroxy-4-methoxyphenyl)ethanone -OCH₃ and -OH at positions 4 and 2 C₉H₁₀O₃ Not reported Not reported

Key Observations :

  • Imidazole-substituted derivatives exhibit antimicrobial activity, suggesting that electron-rich aromatic systems enhance interactions with microbial targets .
  • Methoxy and hydroxyl groups improve solubility but may reduce metabolic stability due to increased polarity .
Sulfonyl and Piperazinyl Derivatives
Compound Name (Example) Substituent Molecular Formula Melting Point (°C) Activity References
7e () Sulfonyl piperazinyl + tetrazole C₂₀H₂₀N₄O₃S₂ 131–134 Antiproliferative
UDO () Pyridine + trifluoromethylphenyl C₂₁H₁₈F₆N₂O Not reported Anti-Trypanosoma cruzi

Key Observations :

  • Sulfonyl and piperazinyl groups enhance antiproliferative activity, likely through kinase inhibition or DNA intercalation .
  • Trifluoromethyl groups in UDO improve metabolic stability and target affinity, making it a potent inhibitor of CYP51 in Chagas disease .

Physical and Chemical Properties

  • Solubility : Hydroxyl groups enhance water solubility, while branched alkyl chains (e.g., 2-methylpropyl) increase lipophilicity.
  • Stability: Geminal di-methyl hydroxyl groups (e.g., in 1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone) may confer resistance to oxidation compared to primary alcohols .

Biological Activity

1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone, also known as CID 21409395, is a compound with potential biological activity that has garnered interest in various fields of medicinal chemistry. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • CAS Number : Not available
  • Structure : The compound features a ketone functional group and a phenolic component, which may contribute to its biological activities.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

  • Mechanism : Antioxidants scavenge free radicals and prevent cellular damage.
  • Findings : In vitro studies have shown that related phenolic compounds can effectively reduce oxidative stress markers in cellular models .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies.

  • Case Study : A study assessed the antimicrobial efficacy of similar phenolic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds can inhibit bacterial growth effectively .
CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Effects

Anti-inflammatory properties have been attributed to similar ketonic compounds, suggesting potential therapeutic applications for inflammatory conditions.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process.
  • Research Findings : A comparative analysis showed that derivatives of phenolic ethanones demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Neuroprotective Effects

Emerging studies suggest that compounds like this compound may exert neuroprotective effects.

  • Mechanism : Neuroprotection may occur through the modulation of neurotransmitter systems and reduction of neuroinflammation.
  • Case Study : Research on related compounds has shown promise in models of neurodegenerative diseases, indicating potential for further investigation into their protective roles against neuronal damage .

Q & A

Basic Questions

Q. How can I unambiguously identify 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone and distinguish it from structural analogs?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : The hydroxyl group (δ ~2.0–3.0 ppm) and ketone carbonyl (δ ~205–210 ppm in 13C^{13}\text{C} NMR) are diagnostic. Compare with analogs like 4-isopropylacetophenone (Cuminone, CAS 645-13-6), which lacks the hydroxyl group .
  • Mass Spectrometry : The molecular ion peak at m/z 178.22766 confirms the molecular formula C11_{11}H14_{14}O2_2 .
  • CAS Registry : Cross-verify using CAS 54549-72-3 to avoid confusion with similar compounds (e.g., 4'-isobutylacetophenone, CAS 38861-78-8) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Classify as a UN1224 "Liquid ketone" and store in a ventilated, cool area away from oxidizers .
  • PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (refer to SDS Section 8) .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste under local regulations .

Q. How can I resolve discrepancies in nomenclature across databases?

  • Methodological Answer :

  • Use systematic IUPAC names (e.g., 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one) and cross-reference synonyms like 4'-(1-Hydroxy-1-methylethyl)acetophenone .
  • Validate via SMILES string (CC(=O)c1ccc(cc1)C(C)(C)O ) or InChIKey (KWWWFTBWCKTBQI-UHFFFAOYSA-N ) in platforms like PubChem or ChemSpider .

Advanced Research Questions

Q. What catalytic strategies optimize the selective hydrodeoxygenation of this compound for alkyl phenol synthesis?

  • Methodological Answer :

  • Catalyst Selection : Test bimetallic catalysts (e.g., Fe25_{25}Ru75_{75}@SILP) for high selectivity. Adjust metal ratios to suppress over-reduction of the ketone group .
  • Reaction Conditions : Optimize temperature (120–150°C) and H2_2 pressure (10–30 bar) to balance conversion and selectivity. Monitor by GC-MS .

Q. How do steric effects influence the reactivity of the hydroxyl and ketone groups in derivatization reactions?

  • Methodological Answer :

  • Protection/Deprotection : Protect the hydroxyl group with TBSCl in anhydrous THF to study ketone-specific reactions (e.g., Grignard additions). Compare yields with unprotected substrates .
  • Kinetic Studies : Use DFT calculations to model steric hindrance from the 2-methylpropyl group. Correlate with experimental data (e.g., reaction rates with bulky electrophiles) .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS : Identify oxidation products (e.g., quinones or carboxylic acids) by tracking mass shifts (e.g., +16 Da for hydroxylation). Use isotopic labeling to confirm pathways .
  • EPR Spectroscopy : Detect radical intermediates in photodegradation studies. Pair with scavengers (e.g., TEMPO) to elucidate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.